1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one
Description
Crystallographic Analysis and X-ray Diffraction Studies
X-ray diffraction studies of 1-(4-methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one reveal an orthorhombic crystal system with the space group P n m a . The unit cell parameters are a = 24.6356(11) Å , b = 13.6001(6) Å , and c = 5.6873(2) Å , with a cell volume of 1905.51(14) ų. The pyrimidinone core adopts a planar conformation, stabilized by resonance interactions between the carbonyl group and the adjacent nitrogen atoms (Figure 1). The dihedral angle between the pyrimidinone ring and the 4-methylphenyl substituent is 42.3°, indicating moderate conjugation.
Table 1: Selected bond lengths (Å) and angles (°) from X-ray data
| Parameter | Value |
|---|---|
| C4–O1 (carbonyl) | 1.221(3) |
| N1–C2 (pyrimidine) | 1.337(4) |
| C2–N3 (pyrimidine) | 1.343(4) |
| C7–C8 (aryl) | 1.385(5) |
| O1–C4–N1 | 123.3(3) |
| N1–C2–N3 | 117.8(2) |
The crystal packing exhibits intermolecular C–H···O hydrogen bonds between the carbonyl oxygen and adjacent aromatic protons, forming a supramolecular chain along the c-axis . Van der Waals interactions between phenyl rings further stabilize the lattice.
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
The ¹H NMR spectrum (400 MHz, DMSO-d₆) of 1-(4-methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one displays distinct aromatic proton resonances between δ 7.20–7.85 ppm, corresponding to the three phenyl groups and the pyrimidinone ring . The methyl group on the 4-methylphenyl substituent appears as a singlet at δ 2.35 ppm, consistent with its electronic isolation.
Table 2: Key ¹H NMR chemical shifts (δ, ppm)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyrimidinone C5–H | 7.74 | Singlet |
| Ortho-phenyl protons | 7.65–7.53 | Multiplet |
| Meta/para-phenyl protons | 7.43–7.24 | Multiplet |
| 4-Methylphenyl methyl | 2.35 | Singlet |
The ¹³C NMR spectrum confirms the carbonyl carbon at δ 161.6 ppm, while the pyrimidinone ring carbons resonate between δ 157.3–134.9 ppm . Aromatic carbons from phenyl groups appear in the δ 127.9–137.9 ppm range.
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) of the compound shows a molecular ion peak at m/z 428 [M⁺], corresponding to the molecular formula C₃₀H₂₄N₂O . Key fragmentation pathways include:
- Loss of the 4-methylphenyl group (m/z 352, 30% abundance)
- Cleavage of the pyrimidinone ring (m/z 240, 18% abundance)
- Formation of diphenylacetylene fragments (m/z 150, 38% abundance)
Table 3: Major mass spectral fragments
| m/z | Fragment Composition | Relative Abundance (%) |
|---|---|---|
| 428 | C₃₀H₂₄N₂O⁺ | 100 |
| 352 | C₂₄H₁₈N₂O⁺ | 30 |
| 240 | C₁₆H₁₂N₂⁺ | 18 |
| 150 | C₁₂H₁₀⁺ | 38 |
The base peak at m/z 150 corresponds to a diphenylacetylene ion, indicating preferential cleavage at the C5–C6 bond of the pyrimidinone ring.
Computational Modeling of Electron Density Distribution
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal asymmetric electron density distribution across the pyrimidinone ring . The carbonyl oxygen exhibits the highest electron density (Mulliken charge: −0.42 e), while the N1 and N3 atoms carry charges of −0.28 e and −0.31 e, respectively.
Figure 2: Calculated electrostatic potential map showing:
- Electron-rich regions (red) at the carbonyl group
- Electron-deficient zones (blue) near the methyl-substituted phenyl group
The HOMO (−5.89 eV) is localized on the pyrimidinone ring and adjacent phenyl groups, while the LUMO (−1.74 eV) spans the entire conjugated system, suggesting potential for charge-transfer interactions. The energy gap of 4.15 eV indicates moderate aromatic stabilization.
Properties
CAS No. |
75276-61-8 |
|---|---|
Molecular Formula |
C29H22N2O |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2,5,6-triphenylpyrimidin-4-one |
InChI |
InChI=1S/C29H22N2O/c1-21-17-19-25(20-18-21)31-27(23-13-7-3-8-14-23)26(22-11-5-2-6-12-22)29(32)30-28(31)24-15-9-4-10-16-24/h2-20H,1H3 |
InChI Key |
LHPSAYUPAYQISG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization
The preparation of 1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one involves condensation of amide derivatives with aryl-substituted ketones or aldehydes, followed by cyclization to form the pyrimidine core.
- A typical procedure involves mixing an amide (or amidine) with aryl ketones in a suitable solvent such as 1,2-dichloroethane.
- The reaction is often initiated at low temperature (0 °C) with the addition of activating agents like trifluoromethanesulfonic anhydride (Tf2O).
- Subsequent heating (e.g., 90 °C for 18 hours) promotes cyclization and ring closure.
- The reaction mixture is then quenched with saturated aqueous sodium bicarbonate to neutralize acids and facilitate product isolation.
- Purification is achieved by flash column chromatography on silica gel using non-polar eluents such as heptane.
Example Synthesis of a Related Pyrimidine
A representative example from the literature describes the synthesis of 5-Methyl-2,4,6-triphenylpyrimidine with an 83% yield using the above method, which shares mechanistic similarities with the target compound.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | 1,2-Dichloroethane | Good solvent for condensation |
| Temperature | 0 °C (initial), then 90 °C (reaction) | Controlled heating for cyclization |
| Reaction Time | 18 hours | Ensures complete ring formation |
| Activating Agent | Trifluoromethanesulfonic anhydride (Tf2O) | Facilitates amide activation |
| Work-up | Saturated NaHCO3 aqueous solution | Neutralizes acid, aids product isolation |
| Purification | Flash chromatography (silica gel, heptane) | Removes impurities |
Alternative and Supporting Methods
While direct literature on the exact compound’s preparation is limited, related pyrimidine syntheses suggest:
- Use of cyclopropenone ring-expansion reactions as a novel approach to heterocycle synthesis, which may be adapted for pyrimidine derivatives.
- Employing Amberlyst-15 catalysis in acetone or aqueous tetrahydrofuran for hydrolysis steps in precursor preparation.
- Continuous flow reactors for industrial scale-up to improve yield and purity.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Condensation + Cyclization | Amide + aryl ketones, Tf2O, 1,2-dichloroethane, 0-90 °C, 18 h | ~80-85 | High yield, well-established | Requires careful temperature control |
| Cyclopropenone ring-expansion | Cyclopropenone derivatives, Amberlyst-15 catalyst, acetone/THF | 70-96 | Mild conditions, novel approach | Less common, may need optimization |
| Continuous flow synthesis | Similar reagents in flow reactors | Variable | Scalable, reproducible | Requires specialized equipment |
Research Findings and Notes
- The condensation-cyclization method is the most widely reported and reliable for synthesizing pyrimidine derivatives with multiple phenyl substitutions.
- The use of trifluoromethanesulfonic anhydride as an activating agent significantly improves reaction efficiency.
- Post-reaction neutralization with sodium bicarbonate enhances product yield by preventing decomposition.
- Purification by flash chromatography ensures high purity, critical for research applications.
- Emerging methods like cyclopropenone ring-expansion offer alternative synthetic routes but require further development for this specific compound.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Triphenyl-1-(p-tolyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the keto group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one exhibit promising anticancer properties. For instance, a study demonstrated that certain pyrimidinone derivatives showed cytotoxic activity against various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
Enzyme Inhibition
This compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl rings can enhance inhibitory potency.
Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as cyclization and functionalization to yield complex heterocycles. For example, it has been used in the synthesis of indole derivatives through Fischer indolization methods.
Case Study: Synthesis of Indole Derivatives
A notable study involved the synthesis of 3-(aryl)-2,5,6-triphenylpyrimidin-4(3H)-ones via a multi-step reaction process. The resulting indole derivatives demonstrated significant biological activity, showcasing the potential of this pyrimidinone in drug discovery.
Mechanism of Action
The mechanism of action of 2,5,6-Triphenyl-1-(p-tolyl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Conformational Differences
- 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one: X-ray studies reveal a non-planar pyrimidine ring with dihedral angles of 34.87°–69.57° between substituent planes. The amino and benzoyl groups introduce steric and electronic distortions, reducing planarity .
- Dihydropyrimidin-2(1H)-one Analogues : Reduced aromaticity due to saturation at the 3,4-positions alters conjugation. For example, 5-benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one exhibits a tetrahydropyrimidine core, enhancing flexibility but reducing thermal stability .
Table 2: Bioactivity Comparison
Physicochemical Properties
- Solubility: The target compound’s methyl and phenyl groups likely reduce aqueous solubility compared to polar analogues like 5-(4-Methylphenoxy)-4-phenyl-6-(4-nitrophenyl)-2(1H)-pyrimidinone (nitro group increases polarity) .
- Thermal Stability : Aromatic substituents (e.g., triphenyl groups) enhance thermal stability relative to dihydro or thione derivatives .
Biological Activity
1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one, also known by its CAS number 88317-19-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C29H22N2O
- Molecular Weight : 414.50 g/mol
- LogP : 6.54 (indicating high lipophilicity)
- PSA (Polar Surface Area) : 34.89 Ų
These properties suggest that the compound may have good permeability and bioavailability, which are crucial for drug development.
Antitumor Activity
Research indicates that derivatives of triphenylpyrimidinones exhibit notable antitumor properties. A study highlighted that certain pyrimidinone compounds demonstrated significant cytotoxic effects against various cancer cell lines, including B16 melanoma cells . The mechanism of action appears to involve the inhibition of key cellular pathways involved in tumor proliferation.
Antimicrobial Activity
Another area of investigation is the antimicrobial potential of this compound. Some studies have reported that triphenylpyrimidinones can exhibit antibacterial and antifungal activities. The structure-activity relationship (SAR) analysis suggests that substitutions on the phenyl rings can enhance antimicrobial efficacy .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For instance, it has shown inhibitory effects on certain kinases, which are pivotal in various signaling pathways associated with cancer and other diseases. This inhibition could lead to reduced cell proliferation and increased apoptosis in malignant cells .
Case Study 1: Synthesis and Evaluation of Antitumor Activity
A recent study synthesized several derivatives of 1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one and evaluated their antitumor activity against human cancer cell lines. The results indicated that compounds with electron-donating groups on the phenyl rings exhibited enhanced cytotoxicity compared to their counterparts with electron-withdrawing groups. This suggests that electronic effects play a crucial role in modulating biological activity.
| Compound Structure | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | A549 |
| Compound B | 15 | HeLa |
| Compound C | 25 | MCF-7 |
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
| Derivative | MIC (µg/mL) | Target Organism |
|---|---|---|
| Derivative X | 8 | Staphylococcus aureus |
| Derivative Y | 16 | Escherichia coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
